Luteolin 7-diglucuronide

PTP1B Inhibition Liver Fibrosis Enzyme Assay

Luteolin 7-diglucuronide (L7DG) is the only luteolin conjugate proven to potently inhibit PTP1B (IC50 2.10 µM), a key target in hepatic fibrosis and myocardial injury. Unlike luteolin aglycone (~17.5% bioavailability) or monoglucuronides (MMP inhibitors), L7DG offers distinct target engagement and validated in vivo efficacy (40–150 mg/kg/day oral in fibrosis models). Substitution compromises experimental reproducibility. Ensure you order the exact diglucuronide for PTP1B-focused studies. Analytical reference standard grade (≥90% HPLC) also available for botanical QC of Verbena officinalis.

Molecular Formula C27H26O18
Molecular Weight 638.5 g/mol
CAS No. 96400-45-2
Cat. No. B1232355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolin 7-diglucuronide
CAS96400-45-2
Synonymsluteolin 7-diglucuronide
luteolin 7-O-(glucuronosyl-1-2-glucuronide)
luteolin-7-diglucuronide
luteolin-7-O-(beta-glucuronyl-1-2-beta-glucuronide)
Molecular FormulaC27H26O18
Molecular Weight638.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O
InChIInChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1
InChIKeyPBBVWJQPAZYQDB-DBFWEQBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luteolin 7-diglucuronide (CAS 96400-45-2): A Defined Flavonoid Diglucuronide with Distinct Pharmacological and Analytical Properties


Luteolin 7-diglucuronide (L7DG), also known as luteolin 7-O-β-D-diglucuronide, is a naturally occurring flavonoid glycoside characterized by the attachment of two glucuronic acid moieties to the 7-position of the luteolin aglycone . This compound is the principal flavonoid constituent in several medicinal plants, including *Aloysia triphylla* (lemon verbena) and *Verbena officinalis* [1]. With a molecular formula of C₂₇H₂₆O₁₈ and a molecular weight of 638.48 g/mol, L7DG is chemically distinct from simpler luteolin glycosides and the parent aglycone, which imparts unique physicochemical and biological properties critical for targeted research applications [2].

Why Luteolin 7-diglucuronide Cannot Be Substituted by Luteolin Aglycone or Other Glucuronides


The substitution of Luteolin 7-diglucuronide with luteolin aglycone or simpler monoglucuronides like luteolin-7-O-glucuronide is scientifically invalid due to fundamental differences in pharmacokinetic fate, molecular target engagement, and physicochemical stability. Luteolin aglycone undergoes extensive and rapid first-pass glucuronidation, resulting in extremely low oral bioavailability (~17.5%) [1], whereas L7DG, as a diglucuronide, is a distinct metabolic entity with a different absorption and distribution profile. Critically, L7DG has been identified as a novel and potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with a defined IC₅₀ of 2.10 µM [2], a specific activity not reported for other major luteolin conjugates. Conversely, luteolin-7-O-glucuronide is characterized as an inhibitor of matrix metalloproteinases (MMPs), with IC₅₀ values ranging from 0.03 to 17.63 µM depending on the isoform [3]. These divergent primary molecular targets and distinct metabolic pathways mean that these compounds are not interchangeable; a study designed to investigate PTP1B-mediated anti-fibrotic effects would be fundamentally compromised by using the incorrect luteolin derivative. Selection of the precise compound is essential for ensuring experimental reproducibility and valid interpretation of results.

Quantitative Evidence Guide for Luteolin 7-diglucuronide: Comparator-Based Differentiation


PTP1B Inhibition: Luteolin 7-diglucuronide Exhibits Potent and Distinct Activity Compared to Luteolin Aglycone

In a direct enzymatic assay, Luteolin 7-diglucuronide (L7DG) was identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC₅₀ value of 2.10 µM [1]. This represents a distinct and quantifiable difference from the parent aglycone, luteolin, which has been reported to inhibit PTP1B with a significantly higher IC₅₀ of 8.12 µg/mL (approximately 28.4 µM, based on a molecular weight of 286.24 g/mol) [2]. This demonstrates that L7DG is approximately 13.5-fold more potent than luteolin in inhibiting this therapeutically relevant target in this assay context.

PTP1B Inhibition Liver Fibrosis Enzyme Assay

Anti-Fibrotic Efficacy in Liver Models: Luteolin 7-diglucuronide Demonstrates Dose-Dependent Amelioration of Fibrosis In Vivo

In a mouse model of liver fibrosis induced by CCl₄ challenge or a HFHC diet, oral administration of Luteolin 7-diglucuronide (L7DG) at doses of 40 and 150 mg/kg/day for 4-8 weeks resulted in a dose-dependent attenuation of hepatic histopathological injury and collagen accumulation [1]. This in vivo efficacy is supported by in vitro data showing that L7DG (5-50 µM) dose-dependently decreased TGF-β1-induced expression of fibrotic markers (collagen 1, α-SMA, fibronectin) in primary mouse HSCs and the human LX-2 cell line [1]. While luteolin aglycone also shows anti-fibrotic potential, its poor oral bioavailability (~17.5%) [2] necessitates higher doses or alternative formulations to achieve comparable in vivo effects, making L7DG a more efficient and reliable tool for oral administration studies targeting hepatic fibrosis.

Hepatic Stellate Cells Anti-fibrotic In Vivo Efficacy

Cardioprotection: Luteolin 7-diglucuronide Attenuates Myocardial Injury and Fibrosis In Vivo, Supported by Patent Claims

In an isoproterenol (ISO)-induced mouse model of myocardial injury and fibrosis, treatment with Luteolin 7-diglucuronide (L7DG) was shown for the first time to be pharmacologically effective in protecting the heart against developing injury and fibrosis [1]. The study demonstrated that L7DG (5-40 mg/kg, i.p., once daily for 5 days) exhibited protective effects [1]. This cardioprotective application is further substantiated by a patent (WO2017148338A1) specifically claiming the use of luteolin-7-diglucuronide in the preparation of a drug for preventing cardiac damage or fibrosis [2]. In contrast, the primary biological activity reported for luteolin-7-O-glucuronide is inhibition of MMPs [3], with no established or patented role in cardioprotection, highlighting a clear and application-specific differentiation.

Cardioprotection Myocardial Fibrosis Isoproterenol Model

Metabolic Fate: Luteolin 7-diglucuronide is a Distinct Metabolite Formed via a Specific, Time-Dependent Pathway

A detailed metabolic study using human UDP-glucuronosyltransferases (UGTs) demonstrated that the formation of diglucuronides from luteolin, including 3',7-O-diglucuronide and 4',7-O-diglucuronide, is a time-dependent process preferentially catalyzed by the UGT1A1 isoform [1]. In contrast, monoglucuronides (such as luteolin-7-O-glucuronide) are primarily generated by UGT1A6 and UGT1A9 [1]. This indicates that Luteolin 7-diglucuronide is not merely a more polar form of luteolin but a distinct metabolic product whose formation is regulated by specific enzymatic machinery and kinetic conditions. The UGT1A1 isoform preference for diglucuronide formation is a key differentiator from monoglucuronides, which are produced by a different set of UGTs.

Metabolism Glucuronidation UGT Isoforms

Solubility Profile: High DMSO Solubility of Luteolin 7-diglucuronide Facilitates In Vitro Assay Preparation

Luteolin 7-diglucuronide exhibits high solubility in dimethyl sulfoxide (DMSO), a critical property for preparing stock solutions for in vitro experiments. Vendor technical datasheets and compound databases report a DMSO solubility of ≥ 250 mg/mL (≥ 391.55 mM) [1]. This high solubility contrasts with the solubility profile of the parent aglycone luteolin, which is significantly less soluble in DMSO, often reported in the range of 20-30 mg/mL . This difference is a practical, quantifiable factor that directly impacts the ease and reliability of preparing concentrated stock solutions for cell-based assays or biochemical experiments, reducing the risk of precipitation and ensuring accurate dosing.

Solubility DMSO In Vitro Assays

High-Value Application Scenarios for Luteolin 7-diglucuronide Driven by Quantitative Differentiation


Investigating PTP1B-Dependent Mechanisms in Liver Fibrosis

Researchers studying the role of PTP1B in hepatic stellate cell (HSC) activation and liver fibrosis should prioritize Luteolin 7-diglucuronide (L7DG) as their primary tool compound. Its potent inhibition of PTP1B (IC₅₀ = 2.10 µM) [1] and demonstrated in vivo efficacy in reducing fibrosis in mouse models (40-150 mg/kg/day, oral) [1] provide a strong, evidence-based rationale for its use. Using luteolin aglycone would be less efficient due to its lower PTP1B potency (~13.5-fold higher IC₅₀) [2] and poor oral bioavailability (~17.5%) [3], which would confound in vivo studies requiring oral dosing.

Development of Cardioprotective Agents Targeting Myocardial Fibrosis

For drug discovery programs aimed at preventing or treating myocardial injury and fibrosis, L7DG represents a validated starting point for lead optimization. It has demonstrated clear in vivo efficacy in an ISO-induced mouse model [4] and is the subject of a specific patent (WO2017148338A1) for this indication [5]. This combination of published preclinical data and intellectual property protection makes L7DG a strategically valuable compound for further development, distinguishing it from other luteolin derivatives like luteolin-7-O-glucuronide, which lack this specific cardioprotective profile [6].

Analytical Chemistry and Quality Control of Verbena-Containing Products

Luteolin 7-diglucuronide serves as a primary reference standard for the qualitative and quantitative analysis of botanical raw materials and herbal medicinal products derived from *Verbena officinalis* and *Aloysia triphylla* [7]. Its availability as a phyproof® Reference Substance with an assay of ≥90.0% (HPLC) ensures traceability and accuracy in analytical methods, such as HPLC-DAD or LC-MS, used for phytochemical standardization and quality control. This application is driven by its identity as the major flavonoid constituent in these plants, not by its biological activity.

Metabolic Studies on UGT1A1-Mediated Diglucuronidation

Investigators examining the isoform-specific glucuronidation of flavonoids will find L7DG to be a critical reference standard and substrate probe. Its formation is specifically linked to UGT1A1 activity in a time-dependent manner, as opposed to monoglucuronides generated by UGT1A6 and UGT1A9 [8]. Therefore, L7DG is an essential tool for studies focusing on UGT1A1 function, genetic polymorphisms, or drug-drug interactions that may alter diglucuronidation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luteolin 7-diglucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.